molecular formula C24H29N3O4 B2414851 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 383899-93-2

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2414851
CAS RN: 383899-93-2
M. Wt: 423.513
InChI Key: SXMVBZBPXVTIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

This compound, derived from 2-acetylthiophene, was utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. Through these reactions, dithiocarbamates, thioethers, and various nitrogen-containing heterocycles such as pyrazolines and pyridines were produced, showcasing its versatility as a precursor for complex molecular scaffolding (Roman, 2013).

Antimicrobial Evaluation

Novel substituted derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The study focused on creating isoxazoline incorporated pyrrole derivatives, which were then tested for in vitro antibacterial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Supramolecular Adducts Formation

Research into the formation of supramolecular adducts through classical H-bonds and noncovalent interactions has been conducted. The study highlights the ability of pyridine derivatives, closely related to the chemical compound , to form complex structures with carboxylic acids, contributing to the understanding of molecular interactions and crystal engineering (Fang et al., 2020).

Conducting Polymer Synthesis

Another application involves the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This research demonstrates the potential use of pyrrole derivatives, akin to the compound of interest, in creating materials with unique electrical properties suitable for various technological applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Antioxidant Studies

Additionally, quinazolin derivatives, which share structural similarities with the compound, were synthesized and characterized for their potential as antioxidants. These studies provide insights into how modifications to the molecular structure can influence antioxidant activity, suggesting pathways for the development of novel antioxidant agents (Al-azawi, 2016).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-16(2)31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-15-18)27(24(30)23(20)29)14-6-13-26(3)4/h5,7-12,15-16,21,28H,6,13-14H2,1-4H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSBLJFOZPFKML-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

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